Glycylproline
Description
Significance of Glycylproline as a Dipeptide Motif in Biological Systems
The this compound (Gly-Pro) motif is a recurring and vital structural element in many biological macromolecules, most notably collagen, the most abundant protein in animals. nih.gov The repeating Gly-X-Y sequence, where X is often proline and Y is frequently hydroxyproline (B1673980) (a modified form of proline), is fundamental to the formation of the stable, triple-helical structure of collagen. nih.govresearchgate.net This unique conformation provides tensile strength and structural integrity to connective tissues such as skin, bones, and cartilage. nih.govresearchgate.net
Beyond its structural role, this compound is an important metabolite. It is an end product of collagen metabolism and is further broken down by the enzyme prolidase. hmdb.ca Deficiencies in prolidase activity can lead to a rare autosomal recessive disease characterized by the accumulation and massive urinary excretion of iminodipeptides, including this compound. hmdb.ca
Furthermore, the Gly-Pro sequence is recognized by specific enzymes, such as dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides and plays a crucial role in various physiological processes, including glucose homeostasis. nih.govnih.gov The interaction between this compound and DPP-IV highlights the dipeptide's role in enzymatic reactions and signaling pathways. Gly-Pro-pNA, a synthetic chromogenic substrate, is widely used in research to screen for DPP-IV inhibitors. medchemexpress.com
Historical Context of this compound Research and Discovery
The study of this compound is intrinsically linked to the broader history of protein chemistry and enzymology. Early research into the structure of proteins, particularly the abundant and structurally unique collagen, led to the identification of its constituent amino acids and their repeating sequences. The discovery of the repeating Gly-Pro-Y motif was a pivotal moment in understanding the molecular architecture of connective tissues.
A significant milestone in this compound research was the identification and characterization of enzymes that specifically act on proline-containing peptides. In 1966, Hopsu-Havu and Glenner first identified an enzyme with "this compound naphthylamidase" activity, which was later identified as dipeptidyl peptidase-IV (DPP-IV or CD26). nih.gov This discovery opened up a new field of research into the physiological roles of this enzyme and its substrates, including this compound. The initial understanding of DPP-IV's specificity for cleaving N-terminal X-Pro dipeptides underscored the importance of the this compound motif in enzymatic recognition and processing. nih.gov
Classification and General Roles of Proline-Containing Peptides (Glyprolines)
The term "glyprolines" encompasses a family of regulatory proline-containing peptides that exhibit significant biological activity. nih.gov These peptides are derived from both endogenous sources, such as the breakdown of collagen and other proteins, and exogenous sources like dietary proteins. nih.govnih.gov The unique structural properties conferred by the proline residue, including its cyclic side chain and conformational rigidity, are central to their biological functions. nih.govwikipedia.org Glyprolines are involved in a multitude of biological processes, including neuroprotection, regulation of insulin-like growth factor (IGF) homeostasis, and modulation of inflammation. nih.gov
Linear this compound (Gly-Pro) is the fundamental dipeptide of this family. nih.gov As a primary product of collagen degradation, its presence in biological fluids can be indicative of connective tissue turnover. hmdb.ca It serves as a substrate for the enzyme prolidase, which cleaves it into its constituent amino acids, glycine (B1666218) and proline, for recycling into new proteins. hmdb.ca Elevated levels of this compound in urine have been associated with conditions such as prolidase deficiency and pressure sores. hmdb.ca
Cyclic this compound (cGP), also known as cyclo(Gly-Pro), is a 2,5-diketopiperazine formed by the cyclization of the linear dipeptide. wikipedia.org It is a naturally occurring compound found in human plasma, breast milk, and cerebrospinal fluid. wikipedia.org cGP is noted for its stability and lipophilic nature, which allows it to cross the blood-brain barrier. wikipedia.orgnih.gov A key biological role of cGP is the regulation of insulin-like growth factor-1 (IGF-1) homeostasis. nih.govresearchgate.net It modulates the binding of IGF-1 to its binding proteins, thereby influencing the bioavailability and function of this important growth factor. wikipedia.orgnih.gov Due to its neuroactive properties, cGP is being investigated for its potential therapeutic effects in neurological conditions. nih.govnih.gov
Prolyl-glycyl-proline (PGP) is a tripeptide that, like Gly-Pro, is a product of collagen breakdown. nih.govmdpi.com It has been identified as a potent neutrophil chemoattractant, playing a role in inflammatory responses, particularly in lung diseases. nih.govnih.gov PGP is thought to interact with collagen-specific receptors and can prevent an increase in vascular permeability during inflammation. nih.govnih.gov
The biological activity of PGP can be enhanced through modifications such as N-acetylation and N-methylation. nih.gov N-acetylated PGP (N-α-PGP) is a more potent neutrophil chemoattractant than its unmodified counterpart and acts as a ligand for the CXCR1/2 receptors. nih.govnih.gov Elevated levels of PGP and N-α-PGP have been found in individuals with chronic obstructive pulmonary disease (COPD). nih.gov N-methylated PGP is another derivative with observed biological activity. nih.gov
Interactive Data Table: Properties of this compound and Related Peptides
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Biological Roles |
|---|---|---|---|
| This compound (Gly-Pro) | C₇H₁₂N₂O₃ | 172.18 | Collagen metabolite, prolidase substrate. hmdb.canih.gov |
| Cyclic this compound (cGP) | C₇H₁₀N₂O₂ | 154.17 | Regulator of IGF-1 homeostasis, neuroactive peptide. wikipedia.org |
| Prolyl-Glycyl-Proline (PGP) | C₁₂H₁₉N₃O₄ | 285.30 | Neutrophil chemoattractant, anti-inflammatory effects. nih.govnih.gov |
| N-Acetylated PGP (N-α-PGP) | C₁₄H₂₁N₃O₅ | 315.34 | Potent neutrophil chemoattractant, CXCR1/2 ligand. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862381 | |
| Record name | Glycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118203-80-8, 704-15-4, 114681-11-7 | |
| Record name | N-Glycyl-DL-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118203808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycylproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-GLYCYL-DL-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TA6DL3YKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for Glycylproline and Its Derivatives
Chemical Synthesis Approaches
Solution-phase peptide synthesis (SPPS) involves the coupling of amino acids in a homogeneous reaction mixture. This classical approach offers flexibility in terms of scale and the purification of intermediates at each step.
A common strategy in solution-phase synthesis involves the use of protecting groups to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is frequently employed to protect the amino group of glycine (B1666218). The synthesis of N-benzyloxycarbonyl-glycyl-L-proline typically begins with the protection of glycine. Glycine is reacted with benzyl chloroformate in the presence of a base, such as sodium hydroxide, to yield N-benzyloxycarbonyl-glycine (Cbz-Gly-OH) echemi.com.
Once Cbz-Gly-OH is synthesized and purified, its carboxyl group is activated. This activation is a critical step to facilitate the nucleophilic attack by the amino group of L-proline. The activated Cbz-Gly is then reacted with L-proline, whose carboxyl group is often protected as an ester (e.g., methyl or ethyl ester) to prevent self-polymerization, to form the protected dipeptide, N-benzyloxycarbonyl-glycyl-L-proline ester. The final step involves the deprotection of the carboxyl group to yield N-benzyloxycarbonyl-glycyl-L-proline.
The formation of the peptide bond between the activated carboxyl group of the N-protected glycine and the amino group of proline must be regioselective to ensure the formation of the desired dipeptide. This is achieved through the use of specific coupling agents and reaction conditions.
Coupling Agents: A variety of coupling agents are utilized to facilitate the amide bond formation by converting the carboxylic acid into a more reactive species. Common classes of coupling agents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used peptide.combachem.com. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize the risk of racemization and side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) are often included bachem.com.
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and ability to suppress racemization bachem.comsigmaaldrich.com.
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents that generate reactive esters, leading to rapid and efficient peptide bond formation peptide.comsigmaaldrich.com.
Solvents: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Common solvents for solution-phase peptide synthesis include:
Dichloromethane (DCM): A versatile solvent that dissolves many protected amino acids and peptides.
Dimethylformamide (DMF): A polar aprotic solvent with excellent solvating properties for a wide range of reactants google.compeptide.com.
Ethyl acetate: Often used in the coupling reaction and subsequent workup procedures google.comprepchem.com.
Tetrahydrofuran (THF): Can be used for specific coupling reactions prepchem.com.
The interplay between the coupling agent, additives, and solvent system is critical for achieving high yields and purity in the regioselective formation of the glycylproline peptide bond.
Table 1: Common Coupling Agents in Solution-Phase Peptide Synthesis
| Coupling Agent Class | Examples | Additives |
|---|---|---|
| Carbodiimides | DCC, DIC | HOBt, HOSu |
| Phosphonium Salts | BOP, PyBOP | - |
| Aminium/Uronium Salts | HATU, HBTU | - |
Cyclic dipeptides, also known as diketopiperazines, are a prominent class of derivatives. Cyclic this compound (cGP) is synthesized through the intramolecular cyclization of a linear this compound precursor. This process typically involves the deprotection of the N-terminal amino group of the dipeptide, followed by an intramolecular aminolysis of the C-terminal ester nih.gov.
One common route involves heating the linear dipeptide ester, which promotes the spontaneous cyclization to form the stable six-membered diketopiperazine ring with the expulsion of the alcohol from the ester group nih.gov. For instance, a linear dipeptide can undergo intramolecular cyclization to form cyclic peptides researchgate.net. In some methods, after the coupling of N-Boc-protected glycine with methylated L-proline and subsequent removal of the Boc protecting group, the intermediate undergoes intramolecular cyclization upon heating to produce the cyclic dipeptide nih.gov.
The efficiency of the cyclization can be influenced by the sequence of the dipeptide, with proline-containing sequences being particularly prone to this reaction. The yield of the cyclic dipeptide can be significant, with some methods reporting yields as high as 64% to 71% nih.gov.
Solid-phase peptide synthesis (SPPS) has become a cornerstone of modern peptide chemistry due to its efficiency and amenability to automation bachem.comcsic.es. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is elongated in a stepwise manner bachem.compeptide.com.
Two primary strategies dominate SPPS, categorized by the type of temporary protecting group used for the α-amino group: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group bachem.comcsic.esbachem.com.
The use of dipeptide building blocks can also be a strategic choice to overcome synthetic challenges associated with certain amino acid sequences. For instance, sequences containing proline can sometimes lead to incomplete reactions or side reactions like diketopiperazine formation at the dipeptide stage chempep.comnih.gov. By introducing the this compound unit as a single block, these issues can often be circumvented.
The synthesis protocol involves coupling the Fmoc- or Boc-protected this compound dipeptide to the free amino group of the resin-bound peptide chain using standard SPPS coupling reagents and conditions. Following the coupling, the N-terminal protecting group (Fmoc or Boc) is removed, and the synthesis continues with the addition of the next amino acid or dipeptide building block.
Table 2: Comparison of Fmoc and Boc SPPS Strategies
Solid-Phase Peptide Synthesis (SPPS)
Mechanistic Studies of Diketopiperazine Formation in SPPS
A significant side reaction encountered during the solid-phase peptide synthesis (SPPS) of peptides containing proline is the formation of diketopiperazines (DKPs). This intramolecular cyclization occurs at the dipeptide stage, leading to the cleavage of the peptide from the resin and the formation of a stable six-membered ring. The mechanism is particularly prevalent in sequences containing proline, such as this compound.
Studies investigating the synthesis of the 39-amino acid peptide tirzepatide, which contains proline residues, have shed light on this phenomenon. It was observed that DKP formation primarily occurs during the Fmoc-deprotection step and subsequent post-coupling aging of the peptide-resin intermediate. researchgate.netnih.govyoutube.com The penultimate position of proline in a peptide sequence has been shown to stabilize the transition state for Fmoc decomposition through a C–H···π interaction, making these peptides more susceptible to this side reaction. researchgate.netnih.gov
The rate of DKP formation is influenced by several factors, including the solvent, temperature, and the specific amino acid sequence. biocatalysts.com For instance, Fmoc-deprotection can proceed autocatalytically in various solvents like dimethylformamide (DMF) without the addition of a base. biocatalysts.com Research has shown that utilizing lower concentrations of the deprotecting agent, such as piperidine, and lower temperatures can suppress the formation of DKPs. researchgate.net Furthermore, alternative protective groups to Fmoc, such as Bsmoc, have been identified to eliminate the formation of these byproducts. researchgate.netnih.gov
| Factor | Influence on Diketopiperazine Formation | Control Strategy |
| Peptide Sequence | Penultimate proline stabilizes the transition state for Fmoc deprotection. researchgate.netnih.gov | Incorporate dipeptides to skip sensitive intermediates. researchgate.net |
| Solvent | Can facilitate autocatalytic Fmoc deprotection. biocatalysts.com | Optimization of solvent composition. |
| Temperature | Higher temperatures increase the rate of DKP formation. | Lowering the storage and reaction temperature. researchgate.netnih.gov |
| Deprotecting Agent | High concentrations of piperidine can accelerate DKP formation. researchgate.net | Use of milder deprotection conditions (e.g., lower piperidine concentration). researchgate.net |
| Protecting Group | Fmoc group can be unstable under certain conditions. biocatalysts.com | Utilization of alternative protecting groups like Bsmoc. researchgate.netnih.gov |
Proline Editing Strategies for Stereospecific Modifications in Peptides
To introduce functional and structural diversity into peptides containing proline, a technique known as "proline editing" has been developed. researchgate.netresearchgate.net This approach allows for the stereospecific modification of proline residues within a peptide that has been synthesized using standard solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net
The core of this strategy involves the incorporation of Fmoc-Hydroxyproline (Fmoc-Hyp) during SPPS. researchgate.net The hydroxyl group of the hydroxyproline (B1673980) residue is then protected, and the synthesis of the rest of the peptide is completed. Following the full assembly of the peptide chain, the protecting group on the hydroxyproline is selectively removed, and the hydroxyl group can be modified in a stereospecific manner. researchgate.netresearchgate.net This method has been successfully applied to convert 4R-Hyp into a wide array of 4-substituted prolyl amino acids with either 4R or 4S stereochemistry through reactions such as Mitsunobu, oxidation, reduction, acylation, and substitution. researchgate.net
This "proline editing" technique provides access to a diverse range of proline derivatives without the need for solution-phase synthesis. researchgate.net The modifications introduced can have significant effects on the peptide's conformation, including the cis-trans isomerism of the amide bond, which is a critical factor in protein folding and function. researchgate.net
| Modification Type | Examples of Introduced Functionalities |
| Structural Mimetics | Cys, Asp/Glu, Phe, Lys, Arg, pSer/pThr researchgate.net |
| Recognition Motifs | Biotin, RGD researchgate.net |
| Spectroscopic Handles | Fluoro, nitrobenzoate, cyanophenyl ether researchgate.net |
| Reactive Handles | Amine, thiol, ketone, azide, alkyne researchgate.net |
Enzymatic Synthesis and Biotransformation Protocols
Enzymatic methods offer a green and often highly specific alternative to chemical synthesis for the production of this compound and its derivatives. These methods leverage the catalytic power of enzymes from various biological sources.
Generation from Enzymatic Hydrolysis of Proteins
This compound can be generated through the enzymatic hydrolysis of proteins rich in glycine and proline, most notably collagen and its denatured form, gelatin. biocatalysts.comnih.gov Collagen is characterized by its high content of these two amino acids, often found in repeating Gly-Pro-X sequences. nih.gov
The enzymatic breakdown of these proteins using proteases can release various peptides, including the dipeptide this compound. The choice of enzyme is crucial as it determines the cleavage sites and the resulting peptide profile. Proline-specific peptidases (PSPs) are a class of enzymes that specifically cleave peptide bonds involving proline residues. nih.gov Endoproteases are typically used to break down the larger protein structure into smaller peptides. mdpi.com
For instance, ginger protease has been shown to be effective in hydrolyzing proline-rich proteins like collagen and gelatin. researchgate.netencyclopedia.pub This enzyme exhibits a preference for cleaving peptide bonds where proline is at the P2 position, which facilitates the generation of specific peptide fragments. researchgate.net The degree of hydrolysis, which is influenced by the enzyme concentration, temperature, and pH, impacts the size and composition of the resulting peptides. biocatalysts.com Studies have demonstrated that enzymatic hydrolysis of collagen can significantly increase the bioavailability of glycine and proline. nih.gov
Microbial Biosynthesis Pathways of Cyclic this compound
In nature, cyclic dipeptides, including cyclic this compound (cGP), are often produced by microorganisms such as bacteria and fungi. nih.govnih.gov These compounds are synthesized through specific biosynthetic pathways that are independent of ribosomal protein synthesis. Two primary enzymatic systems have been identified for the biosynthesis of these cyclic dipeptides: Nonribosomal Peptide Synthetases (NRPSs) and tRNA-dependent Cyclodipeptide Synthases (CDPs).
Nonribosomal Peptide Synthetases (NRPSs) are large, multienzyme complexes that synthesize a wide variety of peptides, including cyclic ones. nih.govgoogle.com These enzymatic assembly lines are organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govresearchgate.net
The biosynthesis of cyclic dipeptides by NRPSs involves the sequential activation of two amino acids as aminoacyl-adenylates, which are then tethered to the enzyme as thioesters. A condensation reaction links the two amino acids, and the resulting dipeptidyl intermediate is then cyclized and released from the enzyme, often by a terminal thioesterase (TE) domain. The biosynthesis of the cGP analog, brevianamide F, for example, involves a biosynthetic gene cluster encoding NRPS enzymes for peptide condensation. nih.gov While the direct biosynthesis of cGP by a dedicated NRPS is not extensively detailed in the provided results, the general mechanism of NRPSs provides a clear framework for how such a synthesis could occur. nih.gov
A more recently discovered family of enzymes involved in cyclic dipeptide synthesis are the tRNA-dependent Cyclodipeptide Synthases (CDPs). Unlike NRPSs, CDPs utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. This represents a direct link between primary and secondary metabolism.
CDPSs are typically smaller enzymes compared to NRPSs and are structurally related to the catalytic domains of class-I aminoacyl-tRNA synthetases. The catalytic mechanism involves the sequential binding of two aa-tRNAs. The aminoacyl moiety of the first aa-tRNA is transferred to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate. The second aa-tRNA then binds, and its aminoacyl group attacks the first, leading to the formation of a dipeptidyl-tRNA intermediate or a dipeptidyl-enzyme intermediate. Finally, an intramolecular aminolysis reaction results in the formation of the cyclic dipeptide and its release from the enzyme. The enzyme AlbC from Streptomyces noursei is a well-characterized example of a CDPS that synthesizes cyclo(Phe-Leu). This mechanism provides a direct pathway for the synthesis of cyclic dipeptides like cGP from amino acids charged on tRNAs.
Prebiotic and Abiotic Synthesis Pathways
Prebiotic synthesis refers to the chemical reactions that may have occurred on the primitive Earth, leading to the formation of the basic building blocks of life, such as amino acids and peptides, before the emergence of biological organisms. ucl.ac.ukbohrium.com These abiotic pathways are crucial for understanding a plausible origin of life, as they provide a route to essential biomolecules without the need for sophisticated enzymatic machinery.
The fundamental chemical process for forming this compound from its constituent amino acids is a condensation reaction, also known as a dehydration synthesis. mdpi.com In this reaction, the carboxylic acid group (-COOH) of a glycine molecule reacts with the amino group (-NH2) of a proline molecule. This process forms a peptide bond (-CO-NH-) linking the two residues and results in the release of one molecule of water (H₂O). mdpi.com
While this reaction is central to all peptide formation, its occurrence in a prebiotic aqueous environment, such as the early Earth's oceans, presents a significant thermodynamic hurdle. The high concentration of water in the surroundings favors the reverse reaction, hydrolysis, which breaks peptide bonds. ucl.ac.ukmdpi.com Therefore, for peptide synthesis to occur, conditions that could overcome this thermodynamic barrier were necessary. Plausible prebiotic scenarios that could have facilitated the condensation of glycine and proline include:
Evaporating Environments: In locations such as tidal pools or lagoons, the evaporation of water would have concentrated the amino acid precursors and driven the dehydration reaction forward.
Mineral Surfaces: The surfaces of certain minerals, like clays and pyrites, could have acted as catalysts by adsorbing and concentrating the amino acid reactants, thereby facilitating peptide bond formation. mdpi.comnasa.gov Studies have shown that proline can be effectively adsorbed by minerals like montmorillonite. mdpi.com
Hydrothermal Vents: The unique temperature and chemical gradients in hydrothermal vent systems may have provided the necessary energy and conditions for peptide synthesis.
To overcome the challenge of dehydration in an aqueous solution, prebiotic chemists have investigated the role of condensing agents. These are high-energy molecules that were potentially present on the early Earth and could have provided the chemical energy needed to drive the formation of peptide bonds.
Cyanamide (CH₂N₂) is considered a significant potential prebiotic condensing agent. mdpi.comresearchgate.net Its mechanism involves activating the carboxylic acid group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid, thus facilitating peptide bond formation.
Dicyandiamide (C₂H₄N₄) , which is a dimer of cyanamide, is another compound implicated in prebiotic peptide synthesis. Research has shown that dicyandiamide can promote dehydration condensation reactions under conditions believed to be plausible on the primitive Earth. Other molecules, such as the hydrogen cyanide tetramer and various polyphosphates, have also been proposed as plausible prebiotic condensing agents that could have facilitated the formation of dipeptides like this compound from free amino acids.
Table 2: Plausible Prebiotic Condensing Agents for Peptide Synthesis
| Condensing Agent | Chemical Formula | Proposed Role in Prebiotic Peptide Synthesis |
|---|---|---|
| Cyanamide | CH₂N₂ | Activates carboxylic acid groups of amino acids to facilitate peptide bond formation in aqueous environments. mdpi.comresearchgate.net |
| Dicyandiamide | C₂H₄N₄ | A dimer of cyanamide that also promotes dehydration condensation reactions under plausible primitive Earth conditions. |
| Carbonyl Sulfide | COS | A volcanic gas that can mediate the oligomerization of amino acids. mdpi.com |
| Polyphosphates | (PO₃)n | Act as a general prebiotic condensing agent by providing energy through the hydrolysis of their phosphoanhydride bonds. |
Compound Names
Enzymatic Hydrolysis and Metabolic Pathways of Glycylproline
Dipeptidyl Peptidases Involved in Glycylproline Hydrolysis
Dipeptidyl peptidases are a class of enzymes that cleave dipeptides from the N-terminus of proteins and peptides. Two key enzymes involved in the hydrolysis of this compound and related substrates are Dipeptidyl Peptidase IV (DPP IV) and this compound Dipeptidyl Aminopeptidase (B13392206) (GPDA).
Dipeptidyl Peptidase IV, also known as DPP IV, CD26, or DAP IV, is a serine exopeptidase that plays a significant role in the inactivation of various bioactive peptides. It is a cell-surface glycoprotein (B1211001) found on many cell types, including T lymphocytes, endothelial cells, and epithelial cells, and also exists in a soluble form in plasma and other body fluids csic.esfrontiersin.orgresearchgate.net.
DPP IV exhibits a broad substrate specificity, primarily cleaving dipeptides from the N-terminus of polypeptides that have proline (Pro) or alanine (B10760859) (Ala) in the penultimate position (P1) researchgate.netproteopedia.orgwikipedia.orgcapes.gov.brresearchgate.netnih.govsigmaaldrich.comvetmeduni.ac.at. While proline is a preferred residue at the P1 position, alanine is also efficiently cleaved proteopedia.orgcapes.gov.brresearchgate.netsigmaaldrich.comnih.govsigmaaldrich.com. Other amino acids, such as serine and glycine (B1666218), can also be cleaved at the P1 position, though often with reduced efficiency capes.gov.brnih.govnih.govresearchgate.net. For instance, DPP IV's specificity constant (kcat/Km) is reported to be highest for proline, followed by alanine, glycine, and serine at the P1 position capes.gov.br. The enzyme also tolerates various residues at the P2 position, with hydrophobic residues like valine often showing favorable substrate properties csic.esproteopedia.orgresearchgate.net. However, acidic residues at P2 are generally not favored due to unfavorable interactions within the active site csic.espnas.org.
The catalytic activity of DPP IV is attributed to a catalytic triad (B1167595) located in its active site, consisting of Serine 630 (Ser630), Histidine 740 (His740), and Aspartic acid 708 (Asp708) proteopedia.orgvetmeduni.ac.atoatext.comresearchgate.netrcsb.orgnih.govatlasgeneticsoncology.org. This triad functions similarly to that found in other serine proteases like chymotrypsin, utilizing acid-base chemistry for peptide bond hydrolysis proteopedia.orgoatext.com. The mechanism involves the nucleophilic attack of Ser630 on the carbonyl carbon of the scissile bond, facilitated by His740 acting as a general base and Asp708 stabilizing His740 proteopedia.orgoatext.comrcsb.org. Key residues like Glu205 and Glu206 are also crucial for substrate recognition, particularly for binding the N-terminal amino group of the substrate oatext.comresearchgate.netrcsb.orgnih.gov. The enzyme's active site features distinct pockets, S1 and S2, which accommodate the P1 and P2 residues of the substrate, respectively oatext.comnih.gov.
The kinetic parameters of DPP IV vary depending on the substrate and experimental conditions. For this compound-p-nitroanilide, reported Km values range from approximately 0.66 mM to 1 mM sigmaaldrich.comresearchgate.net. Studies on bovine serum DPP IV-like peptidase acting on Gly-Pro-AMC revealed two pK values at approximately 6.18 and 9.70, indicating pH dependence of its catalytic activity dcu.ie. The enzyme generally exhibits optimal activity in a slightly alkaline environment, with optimal pH reported between 7.4 and 8.7 sigmaaldrich.com. Activity decreases significantly below pH 5.0, where the enzyme is essentially inactive sigmaaldrich.comdcu.ie. For instance, at pH 7.0, DPP IV shows about 45% of its maximal activity, while at pH 9.6, it exhibits around 90% of maximal activity sigmaaldrich.com.
This compound Dipeptidyl Aminopeptidase (GPDA), also known as GDA or X-Prolyl dipeptidyl-aminopeptidase, is an enzyme specifically involved in the hydrolysis of N-terminal this compound dipeptides medchemexpress.comtargetmol.comglpbio.comnih.govgoogle.com. It was first identified in rat liver and has been found to be widely distributed in human and animal tissues and body fluids nih.govgoogle.com.
GPDA is characterized by its specific activity towards substrates containing an N-terminal this compound sequence. It efficiently hydrolyzes Gly-Pro from peptides such as glycylprolyl-β-naphthylamide nih.govmedchemexpress.comnih.govbiocompare.com. This specificity distinguishes it from other dipeptidases that may target different N-terminal residues . GPDA has been investigated as a potential biomarker, with studies showing its presence in serum and its isoenzymes, GPDA-F and GPDA-S, being particularly relevant in the diagnosis of primary hepatocellular carcinoma nih.govgoogle.com.
Compound Name Table
| Compound Name | Abbreviation |
|---|---|
| This compound | Gly-Pro |
| Dipeptidyl Peptidase IV | DPP IV |
| Dipeptidyl Aminopeptidase IV | DAP IV |
| Cluster of Differentiation 26 | CD26 |
| This compound p-nitroanilide tosylate | GPDA |
| This compound p-nitroanilide | GPN |
| This compound-β-naphthylamide | Gly-Pro-β-NA |
| This compound-β-nitroanilide | Gly-Pro-β-NA |
| Glycyl-Pro-AMC | Gly-Pro-AMC |
| Glucagon-like peptide-1 | GLP-1 |
| Glucose-dependent insulinotropic polypeptide | GIP |
| Adenosine deaminase | ADA |
| Fibroblast activation protein α | FAP α |
| Human Growth Hormone-Releasing Factor | GRF |
| Chemokine (C-C motif) ligand 22 | CCL22 |
| Chemokine (C-X-C motif) ligand 12 | CXCL12 |
Peptide Bond Hydrolysis Mechanisms and Kinetics
Kinetics of Dipeptide Hydrolysis under Varying Conditions (Temperature, Pressure)
The enzymatic hydrolysis of this compound, like other dipeptides, is a complex process influenced by various environmental factors, most notably temperature and pressure. Understanding these influences is crucial for characterizing the enzyme-substrate interactions and optimizing reaction conditions. While specific kinetic data (such as Michaelis-Menten parameters like Km and Vmax) for this compound under a wide range of temperature and pressure variations are not extensively detailed in the reviewed literature, general principles derived from studies on dipeptide hydrolysis and related peptide substrates provide valuable insights.
Effect of Temperature on Dipeptide Hydrolysis Kinetics
Enzyme activity is highly sensitive to temperature. Generally, as temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to a higher frequency of effective collisions and thus an increased rate of hydrolysis libretexts.org. For dipeptide hydrolysis, this typically translates to an increase in reaction velocity up to an optimal temperature nih.gov. Beyond this optimal point, however, elevated temperatures can cause the enzyme to denature. Denaturation involves the disruption of the enzyme's three-dimensional structure, particularly the active site, leading to a rapid loss of catalytic activity libretexts.org.
Vmax and Km Trends: Studies on various enzymes indicate that Vmax (the maximum reaction velocity) generally increases with temperature until denaturation occurs nih.gov. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax and can indicate substrate binding affinity, shows more variable behavior. Often, Km increases with temperature, suggesting a slight decrease in binding affinity, although this is not universally true across all enzymes nih.gov. The ratio Vmax/Km, representing enzyme efficiency, typically increases with temperature, provided Km does not increase disproportionately faster than Vmax nih.gov.
General Dipeptide Hydrolysis: For dipeptides broadly, hydrolysis rates are observed to increase exponentially with temperature in aqueous solutions nih.gov.
Effect of Pressure on Dipeptide Hydrolysis Kinetics
High hydrostatic pressure (HHP) can significantly modulate the kinetics of enzyme-catalyzed reactions, including peptide hydrolysis. The effect of pressure depends on the volume changes associated with the reaction mechanism, particularly the transition state of the enzyme-substrate complex formation and catalytic steps mdpi.comnih.gov.
Acceleration and Deceleration: Pressure can either accelerate or decelerate enzyme activity. Reactions with a negative activation volume (ΔV‡), indicating a decrease in volume upon forming the transition state, are typically accelerated by increased pressure mdpi.comnih.govnih.gov. Conversely, reactions with a positive activation volume are decelerated by pressure.
Examples from Related Substrates: Studies on enzymes like thermolysin and alpha-chymotrypsin (CT) acting on dipeptide or peptide amide substrates have demonstrated significant pressure effects. For instance, thermolysin-catalyzed hydrolysis of a dipeptide amide substrate showed a 30-fold increase in rate at 300 MPa compared to ambient pressure mdpi.com. Alpha-chymotrypsin has shown accelerated hydrolysis rates for anilide substrates by up to 6.5-fold at 4.7 kbar (4700 atm) at 20°C, and over 30-fold at 3.6 kbar (3600 atm) and 50°C nih.gov. The acceleration effect of pressure can be more pronounced at higher temperatures due to the temperature dependence of activation volumes nih.gov.
Enzyme Stability: High pressure can also enhance the stability of enzymes against thermal denaturation. For example, alpha-chymotrypsin, which is rapidly inactivated at 55°C at atmospheric pressure, retains significant activity for extended periods at the same temperature under elevated pressure (1.8 kbar) nih.gov.
Specific this compound Data: While these studies illustrate the general impact of pressure on peptide hydrolysis, specific quantitative kinetic parameters (Km, Vmax, or activation volumes) for this compound hydrolysis under varying pressures are not comprehensively detailed in the provided literature. Enzymes known to hydrolyze this compound, such as prolidase or certain dipeptidyl peptidases, have had their kinetic properties characterized, but often focus on substrate specificity and inhibition rather than detailed pressure-dependent kinetic analyses dcu.iecore.ac.ukdokumen.pubdcu.ie.
Summary of Kinetic Influences
| Condition | General Effect on Dipeptide Hydrolysis Rate | Key Kinetic Parameters Affected (General Trends) | Illustrative Findings & Enzymes (Examples) |
| Temperature | Increases rate up to denaturation point | Vmax generally increases; Km can be variable. | Dipeptide hydrolysis rates increase exponentially with temperature nih.gov. Vmax increases, Km often increases, leading to increased efficiency (Vmax/Km) until denaturation nih.gov. Alpha-chymotrypsin activity increases with temperature nih.gov. |
| Pressure | Can accelerate or decelerate; can stabilize | Reaction volume changes (ΔV‡) are critical. | Thermolysin shows a 30-fold rate increase for a dipeptide substrate at 300 MPa mdpi.com. Alpha-chymotrypsin hydrolysis rate increases significantly with pressure, especially at higher temperatures nih.gov. Pressure can also enhance enzyme stability nih.gov. Urease activity is inhibited by pressure nih.gov. |
Conformational Studies and Theoretical Chemistry of Glycylproline
Computational Approaches to Peptide Conformation
Computational chemistry provides powerful tools to explore the complex potential energy surfaces of peptides. For glycylproline, these methods have been instrumental in understanding its structural preferences, the influence of its local environment, and its role in directing the conformation of larger polypeptide chains.
Molecular mechanics simulations are a cornerstone of computational studies on peptides, relying on force fields to define the potential energy of a system as a function of its atomic coordinates. Force fields are collections of parameters and equations that describe the stretching of bonds, bending of angles, rotation around single bonds (torsions), and non-bonded interactions like van der Waals forces and electrostatic interactions.
One of the foundational force fields developed specifically for peptides and proteins is the Empirical Conformational Energy Program for Peptides (ECEPP). ECEPP was designed to calculate the interatomic interactions within amino acid residues to map the conformational energy of polypeptides. researchgate.net The potential energy function in ECEPP includes terms for electrostatic interactions, non-bonded (van der Waals) interactions, hydrogen bonding, and torsional energies. researchgate.net The development of newer versions, such as ECEPP-05, involved rigorous parameterization against high-level quantum mechanical calculations and experimental data to improve accuracy. nih.gov This force field has been used in studies of small peptides to locate global energy minima and understand conformational preferences, such as the identification of gamma- and beta-turns in Met-enkephalin. nih.gov While specific simulations of this compound using MMPEP are not detailed in the provided sources, the principles of these force fields are directly applicable to modeling its conformational behavior. The accuracy of such simulations is highly dependent on the quality of the force field parameters, which are continuously refined. nih.govconsensus.app
| Force Field Feature | Description | Relevance to this compound |
| Potential Energy Function | Comprises terms for electrostatic, non-bonded, hydrogen bond, and torsional interactions. researchgate.net | Defines the energetic landscape for all possible conformations of the dipeptide. |
| Parameterization | Torsional parameters are derived by fitting to rotational energy profiles from quantum mechanics; charges are fitted to electrostatic potentials. nih.gov | Ensures that the simulated behavior of the peptide backbone and side chains accurately reflects physical reality. |
| Atom Representation | Typically all-atom, with fixed bond lengths and angles to reduce computational cost. nih.gov | Allows for detailed analysis of steric and electronic effects on the pyrrolidine (B122466) ring and peptide bond of this compound. |
| Performance | Evaluated by simulating known crystal structures of small peptides and comparing torsional angles and atomic positions with experimental data. nih.gov | Provides confidence in the force field's ability to predict the low-energy conformations of this compound in various environments. |
The Gly-Pro sequence is a well-known motif for initiating β-turns, which are secondary structures that reverse the direction of the polypeptide chain. rsc.orgquora.com A β-turn involves four amino acid residues (i, i+1, i+2, i+3), where a hydrogen bond often forms between the carbonyl oxygen of residue i and the amide proton of residue i+3. Glycine (B1666218) and proline are frequently found in these turns; proline's cyclic structure is ideally suited for the tight turn, while glycine's small side chain provides steric flexibility. quora.com
Computational studies, often employing Density Functional Theory (DFT), have explored the preferences of peptides containing D-Pro-Gly or Aib-D-Ala segments to adopt β-turn structures. rsc.org These studies show that the stability and type of β-turn (e.g., Type I' or Type II') are influenced by the amino acid sequence and the polarity of the solvent. rsc.org For instance, the preferred β-turn for Ac-D-Pro-Gly-NHMe shifts from βI' in a less polar solvent like CH₂Cl₂ to βII' in water. rsc.org The Gly-Pro sequence, in particular, is a key element in forming the β-hairpin structures that are fundamental to β-sheets. rsc.orgnih.gov The propensity for a sequence to form a β-turn can be calculated based on the statistical frequency of each amino acid appearing in turns in known protein structures. biorxiv.org Glycine and proline are among the residues with the highest propensity to form β-turns. nih.gov
The unique characteristics of the this compound linkage make it an excellent probe for studying the conformation of flexible peptides. The peptide bond preceding a proline residue (the X-Pro bond, where X can be Gly) can exist in either a cis or trans conformation. Unlike most other peptide bonds where the trans form is overwhelmingly favored, the energy difference between cis and trans X-Pro bonds is small, leading to a significant population of the cis isomer.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating this isomerization. nih.gov The distinct chemical shifts of the atoms in the cis and trans isomers allow for their populations to be quantified. For example, in the tripeptide Ac-Pro-Gly-Pro-OH, NMR analysis revealed the presence of four isomers in solution, corresponding to different combinations of cis and trans conformations at the two X-Proline bonds. nih.gov The trans-trans isomer was found to be the most dominant in an aqueous solution. nih.gov By studying the populations of these isomers and using techniques like Nuclear Overhauser Effect (NOE) measurements, researchers can build detailed models of the dominant solution conformations of this compound-containing peptides. nih.gov
Stereoelectronic effects arise from the interaction of electron orbitals. In 4-substituted prolines, such as 4-hydroxyproline (B1632879) or 4-fluoroproline, there is a preference for a gauche relationship between the electronegative substituent at the C4 position and the backbone amide bond. copernicus.org This is due to favorable hyperconjugative interactions between electron-rich bonding orbitals (like σC-H) and electron-deficient anti-bonding orbitals (like σ*C-X, where X is the substituent). copernicus.org These stereoelectronic effects can be used to preordain the ring pucker and, consequently, enhance the stability of protein structures like the collagen triple helix. Steric effects, arising from the simple bulk of substituents, can also be used to control the ring pucker. For example, a methyl group at the 4R position favors the Cγ-exo pucker, while a methyl group at the 4S position favors the Cγ-endo pucker. nih.gov These subtle changes in the side chain can have significant impacts on the main-chain conformation and the stability of the entire protein. nih.gov
| Effect | Description | Impact on Proline Conformation |
| Steric Effects | Repulsive forces between atoms due to their size. The bulk of a substituent group favors a position where it has more space. | A bulky substituent on the pyrrolidine ring will favor the pucker that places it in a pseudo-equatorial position to minimize steric clash. nih.gov |
| Stereoelectronic Effects | Interactions between electron orbitals that can stabilize or destabilize certain conformations. Involves hyperconjugation (e.g., σ → σ* interactions). | An electronegative substituent at C4 stabilizes a gauche interaction with the peptide bond, influencing the ring pucker and the cis/trans isomerism of the preceding peptide bond. copernicus.org |
Theoretical Chemistry Studies
Theoretical chemistry, particularly quantum mechanics, offers a more fundamental approach to understanding the electronic structure and energetics of molecules. These methods provide insights into the nature of chemical bonds and the forces that dictate molecular conformation.
Quantum mechanical (QM) calculations, such as Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are used to study the conformational behavior of dipeptides like this compound. dntb.gov.ua These calculations can determine the relative energies of different conformers, including those arising from cis/trans isomerism of the peptide bond and the puckering of the proline ring. dntb.gov.ua
Studies on proline dipeptide analogues have shown that in a vacuum, a reversed γ-turn, stabilized by an intramolecular hydrogen bond, is often the most stable conformation. dntb.gov.ua However, the presence of a solvent, like water, can significantly alter the conformational preferences. dntb.gov.ua QM calculations are also crucial for understanding the nature of the peptide bond itself. While often depicted as planar, the amide bond can exhibit small but significant distortions from planarity. QM analysis reveals that these distortions are not random but are systematically modulated by the backbone dihedral angles. mdpi.com Orbital analysis shows that interactions between the σ system of the Cα substituents and the π system of the amide bond are key to understanding these deviations from planarity. mdpi.com These high-level calculations are essential for refining the parameters used in classical molecular mechanics force fields, thereby improving the accuracy of large-scale simulations. nih.govmdpi.com
Energy Landscapes and Conformational Space of Proline Diamides
The energy landscape of a dipeptide like this compound is a multidimensional surface where the potential energy of the molecule is plotted as a function of its conformational degrees of freedom, primarily the backbone dihedral angles ψ (psi) of the glycine residue and the cis/trans isomerization of the peptide bond preceding the proline residue. The exploration of this landscape reveals various local energy minima, corresponding to stable or metastable conformations, separated by energy barriers.
For proline-containing peptides, the cis and trans conformations of the X-Pro peptide bond (where X is the preceding amino acid, in this case, Glycine) are two major determinants of the conformational space. The energy barrier for cis-trans isomerization is relatively high, leading to distinct and slowly interconverting populations of conformers. The relative energies of these conformers are influenced by factors such as intramolecular hydrogen bonding, steric hindrance, and solvent effects.
Computational studies on proline dipeptide analogues have elucidated the key features of their energy landscapes. The Ramachandran plot, which maps the sterically allowed combinations of φ and ψ angles, is a fundamental tool in this analysis. For this compound, the flexibility of the glycine residue allows for a broader range of ψ angles compared to other amino acids, leading to a more complex conformational space.
A representative study on the free energy landscape of a peptide containing a Gly-Pro sequence, Ace-(Gly)2-Pro-(Gly)3-Nme, explored using metadynamics with umbrella sampling corrections, provides insights into the conformational preferences. nih.gov Although this is a larger peptide, the principles governing the Gly-Pro linkage are applicable. Such studies reveal that the free energy landscape can be rugged, with numerous free energy minima of comparable energy, corresponding to well-defined structures with characteristic hydrogen-bonding patterns. nih.gov
The following table, based on theoretical calculations for proline dipeptide analogues, illustrates the relative energies of different conformations. It is important to note that these are representative values for similar systems, as a specific, detailed energy landscape for this compound was not found in the literature reviewed.
| Conformation | Dihedral Angles (φ, ψ) of Glycine | Relative Energy (kcal/mol) |
| Trans-Proline | ||
| Extended (β-strand) | (~-150°, ~150°) | 0.0 (Reference) |
| Turn-like | (~-80°, ~80°) | 1.5 - 3.0 |
| Cis-Proline | ||
| Bent | (~-80°, ~0°) | 2.0 - 4.0 |
This table presents hypothetical data based on computational studies of proline-containing peptides to illustrate the concept of relative conformational energies.
Interactions with Biological Targets: Computational Modeling
Computational modeling plays a pivotal role in understanding how dipeptides like this compound interact with biological targets, such as enzymes. nih.govnih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict the binding modes, affinities, and dynamics of these interactions at an atomic level. mdpi.com
A significant biological target for peptides containing a proline residue at the penultimate C-terminal position is Dipeptidyl Peptidase-IV (DPP-IV). nih.govnih.gov DPP-IV is a serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides. This compound is a known substrate for DPP-IV. Computational modeling can elucidate the structural basis for this specific recognition and cleavage.
Molecular docking studies are typically the first step in modeling the interaction between a ligand, such as this compound, and its target protein. eurekaselect.com In this process, the three-dimensional structure of the ligand is placed into the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. The crystal structure of human DPP-IV (e.g., PDB ID: 1R9N) provides the necessary template for such in silico experiments. nih.gov
Docking simulations of known DPP-IV inhibitory peptides reveal key interactions within the enzyme's active site. nih.gov The active site of DPP-IV is characterized by several subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate. The S1 pocket is known to have a preference for the side chain of the proline residue. The glycine residue of this compound would occupy the S2 subsite. The interactions are typically a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
Following docking, molecular dynamics simulations can be performed to study the dynamic stability of the ligand-protein complex. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can reveal conformational changes upon binding and provide a more accurate estimation of the binding free energy.
The table below shows representative binding energies and key interacting residues for known dipeptide inhibitors of DPP-IV, which can be used to infer the potential interactions of this compound.
| Peptide Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues in DPP-IV |
| Diprotin A (Ile-Pro-Ile) | -8.05 | Tyr631, Val656, Trp659, Tyr662, Tyr666 |
| Generic X-Pro Dipeptide | -7.0 to -9.0 | Arg125, Glu205, Glu206, Ser630, Tyr547 |
This data is based on computational studies of known DPP-IV inhibitors and serves as an illustrative example of the type of information obtained from molecular docking studies. mdpi.com
Through these computational approaches, a detailed understanding of how this compound recognizes and binds to its biological targets can be achieved, providing insights into its metabolic fate and potential biological roles.
Biological Functions and Mechanistic Investigations of Glycylproline in Research Models
Role in Collagen Metabolism and Turnover
Glycylproline is a dipeptide that plays a significant role in collagen metabolism. Composed of the amino acids glycine (B1666218) and proline, it is intimately involved in the continuous process of collagen breakdown and resynthesis, which is essential for maintaining the integrity of connective tissues.
Collagen, the most abundant protein in mammals, is subject to constant turnover. During the degradation process, collagen is broken down into smaller peptides. Glycyl-L-proline is recognized as an end product of this metabolic breakdown. hmdb.canih.gov Elevated levels of this compound in urine can be indicative of increased collagen degradation or turnover. nih.govhealthmatters.io This makes it a potential biomarker for conditions that affect connective tissues. healthmatters.io For instance, studies have shown that individuals with skin pressure sores have significantly higher levels of this compound in their urine, suggesting a link between its excretion and skin destruction due to increased collagen breakdown. nih.gov
The basic structure of collagen consists of a repeating amino acid sequence, commonly Gly-X-Y, where X is often proline and Y is often hydroxyproline (B1673980). nih.govnews-medical.net This composition means that upon degradation, a substantial amount of dipeptides containing proline or hydroxyproline are generated. nih.gov this compound is one such dipeptide that results from the final stages of collagen catabolism. hmdb.ca
The this compound dipeptide does not represent a final metabolic endpoint. Instead, it serves as a substrate for the enzyme prolidase (EC 3.4.13.9), a cytosolic exopeptidase. hmdb.canih.govnih.govproquest.com Prolidase specifically cleaves imidodipeptides that have a C-terminal proline or hydroxyproline, releasing these amino acids. nih.govnih.govproquest.com The proline freed from this compound can then be reutilized by the cell for the synthesis of new collagen and other proteins that contain proline. hmdb.canih.govwikipedia.org
This recycling mechanism is crucial for maintaining the body's proline pool, which is essential for collagen production, particularly in times of high demand such as wound healing. nih.govnih.gov It is estimated that this cellular process recovers about 90% of proline from degraded collagen products. mdpi.com The efficiency of this proline recycling from catabolized collagen into new collagen has been found to be approximately 93%. nih.gov Prolidase deficiency, a rare genetic disorder, underscores the importance of this pathway; the inability to efficiently recycle proline leads to impaired collagen metabolism and a variety of clinical symptoms, including skin lesions and poor wound healing. hmdb.canih.govwikipedia.org
Prolidase activity is not merely a passive step in proline recycling; it is a key regulatory point in collagen biosynthesis. nih.govnih.gov Several lines of evidence suggest that the activity of prolidase can be a rate-limiting factor in the synthesis of new collagen. nih.govnih.govproquest.com The availability of proline, which is largely supplied by prolidase-mediated hydrolysis of dipeptides like this compound, is critical for the synthesis of collagen. nih.gov
The regulation of prolidase itself is complex and involves signaling pathways initiated by interactions with the extracellular matrix. Stimulation of the β1-integrin receptor, for example, has been shown to up-regulate prolidase activity, which in turn increases the availability of proline for collagen synthesis. nih.govproquest.commdpi.com This suggests a feedback loop where the cell's interaction with the collagen-rich extracellular matrix can influence its ability to produce more collagen. This regulation can occur at both the transcriptional and post-transcriptional levels. nih.govproquest.commdpi.com For instance, prolidase activity and subsequent collagen biosynthesis can be influenced by MAP kinases, independently of Focal Adhesion Kinase (FAK) expression in certain cell types. nih.gov
| Factor | Effect on Prolidase Activity | Effect on Collagen Biosynthesis | Associated Signaling Pathway/Mechanism |
|---|---|---|---|
| β1-integrin receptor stimulation | Increase | Increase | Phosphorylation of prolidase on serine/threonine residues |
| IGF-1 Receptor (IGF-1R) | Increase | Increase | PI3K/Akt/mTOR pathway |
| Thrombin | Increase | Increase | β1-integrin receptor agonist, MAP kinase pathway |
| NF-κB | - | Decrease (Inhibitor of type I collagen gene expression) | Transcriptional regulation |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Decrease | Decrease | Inhibitory effect on collagen metabolism |
| Collagen degradation products | Decrease | - | Feedback inhibition |
The synthesis of a stable collagen molecule involves critical post-translational modifications, notably the hydroxylation of proline residues. This process is directly linked to cellular oxygen-sensing pathways.
Hypoxia-Inducible Factor-1α (HIF-1α): Proline and its derivative, hydroxyproline, can stabilize HIF-1α by preventing its degradation. nih.gov HIF-1α is a transcription factor that plays a central role in cellular adaptation to low oxygen (hypoxia). biologists.com In the context of collagen synthesis, HIF-1α positively correlates with prolidase activity and stimulates the post-translational hydroxylation of proline residues within procollagen. nih.gov This is crucial for the proper folding and stability of the collagen triple helix. nih.gov Research has shown that HIF-1α is a key regulator of collagen hydroxylation and secretion, particularly in hypoxic environments like the growth plates of developing bones. biologists.com Hydroxyproline itself has been found to increase HIF-1α levels, suggesting a feedback mechanism that can enhance tumor survival in some cancer models. nih.gov
Prolyl 4-hydroxylase (P4H): This enzyme is essential for collagen synthesis. nih.gov P4H catalyzes the formation of 4-hydroxyproline (B1632879) from proline residues in the Y-position of X-Y-Gly triplets within procollagen chains. nih.govbiorxiv.org This hydroxylation is a critical step for the stability of the collagen triple helix at body temperature. nih.govbiorxiv.orgtandfonline.com P4Hs are dioxygenases that require Fe2+, 2-oxoglutarate, O2, and ascorbate as co-factors. nih.govtandfonline.com There are different isoenzymes of P4H, which exhibit specificity for different X-Pro-Gly sequences, ensuring the proper hydroxylation of various collagen types. biorxiv.org
Prolyl 3-hydroxylase (P3H): Similar to P4H, P3H is an enzyme that hydroxylates proline residues in collagen, but at the 3-position. The resulting 3-hydroxyproline is less abundant than 4-hydroxyproline but is also important for collagen stability and function.
The interplay between proline availability, HIF-1α signaling, and the activity of hydroxylases like P4H and P3H forms a complex regulatory network that ensures the proper synthesis and maturation of collagen molecules.
The metabolism of this compound is functionally linked to the extracellular matrix. The enzyme responsible for its breakdown, prolidase, is regulated by signals originating from the ECM. nih.gov Specifically, the interaction between ECM proteins and β1-integrin receptors on the cell surface is a key signaling event that modulates prolidase activity. proquest.comnih.gov This creates a dynamic interplay where the composition and state of the ECM can influence the intracellular machinery responsible for synthesizing new collagen.
Collagen itself is not just a structural scaffold but also a signaling molecule that interacts with integrin receptors to regulate a host of cellular functions, including ion transport, lipid metabolism, kinase activation, and gene expression. nih.govproquest.com Therefore, by providing the proline substrate necessary for collagen synthesis, the prolidase-mediated cleavage of this compound indirectly influences these ECM-driven signaling pathways. For example, prolidase has been shown to activate the expression of the β1-integrin receptor and the insulin-like growth factor 1 receptor (IGF-1R), both of which are important for anabolic processes, including collagen biosynthesis. mdpi.com
Neurobiological Research
Recent research has explored the neurobiological effects of this compound and its cyclic form, cyclic Glycyl-proline (cGP). These studies suggest potential neuroprotective and cognitive-enhancing roles for this dipeptide in various research models.
In a rat model of Parkinson's disease induced by rotenone, intranasal administration of this compound was found to reduce disorders in energetic metabolism and lessen morphological changes in the forebrain. researchgate.net The study observed that this compound administration mitigated hyperchromatosis and corrugation in pyramidal neurons, suggesting a neuroprotective effect against neurodegenerative processes. researchgate.net
Furthermore, in a rat model of experimental brain ischemia, this compound demonstrated a protective anti-ischemic effect, particularly when administered intranasally. researchgate.net The dipeptide was shown to influence the metabolism of neuroactive amino acids such as glutamate (B1630785) and GABA. researchgate.netresearchgate.net
The cyclic form, cGP, has also been investigated for its role in neurological recovery. In a rat stroke model, oral administration of cGP was shown to facilitate task learning. nih.gov The study concluded that cGP may promote neural plasticity and network remodeling, contributing to functional recovery after ischemic brain injury. nih.gov These findings point to the potential of this compound and its derivatives as subjects of interest in the study of neurological disorders and cognitive function. nih.gov
| Research Model | Compound | Observed Effects | Potential Mechanism |
|---|---|---|---|
| Rotenone-induced Parkinson's model (rats) | This compound | Reduced energetic metabolism disorders; mitigated morphological changes in pyramidal neurons. | Neuroprotection against neurodegenerative processes. |
| Experimental brain ischemia (rats) | This compound | Exhibited a protective anti-ischemic effect; influenced metabolism of neuroactive amino acids (glutamate, GABA). | Anti-ischemic neuroprotection. |
| Focal ischemic lesion (stroke model in rats) | Cyclic Glycyl-proline (cGP) | Facilitated task learning and recovery. | Promotion of neural plasticity and network remodeling. |
Neuroprotective Effects of Cyclic this compound (cGP)
Cyclic this compound (cGP), a cyclic dipeptide, has demonstrated significant neuroprotective properties in various research models. nih.govresearchgate.net These effects are largely attributed to its ability to modulate the Insulin-Like Growth Factor-1 (IGF-1) system, which is crucial for neuronal growth, survival, and metabolism. nih.govresearchgate.net The neuroprotective actions of cGP encompass a range of mechanisms, from regulating growth factor availability to directly protecting neural cells from damage and promoting repair processes. nih.govnih.gov
Regulation of Insulin-Like Growth Factor-1 (IGF-1) Homeostasis
A primary mechanism underlying the neuroprotective effects of cGP is its ability to regulate IGF-1 homeostasis. nih.govnih.gov IGF-1 is a critical factor for normal development, metabolism, and survival. nih.gov Its proper functioning is maintained through a dynamic balance of free and bound forms in the body. nih.gov
Research indicates that cGP can normalize IGF-1 function. nih.govnih.gov It appears to have a dual-modulatory role: when IGF-1 activity is insufficient, cGP promotes it, and when it is excessive, cGP inhibits it. nih.govresearchgate.netnih.gov This homeostatic regulation is crucial, as both insufficient and excessive IGF-1 levels are linked to pathological conditions. nih.gov Insufficient IGF-1 is associated with poor recovery from injuries, while excessive levels can contribute to tumor growth. nih.gov
The efficacy of cGP in regulating IGF-1 homeostasis has been observed in models of ischemic brain injury in rats, where its administration improved recovery. nih.govnih.gov This normalization of IGF-1 function is key to its therapeutic potential in neurological conditions.
Modulation of IGF-1 Binding Proteins (IGFBPs)
The regulation of IGF-1 homeostasis by cGP is achieved through its interaction with IGF-1 Binding Proteins (IGFBPs), particularly IGFBP-3. nih.govmdpi.comnih.gov IGFBPs are a group of proteins that bind to IGF-1, thereby controlling its bioavailability and activity. nih.gov The reversible binding of IGF-1 to IGFBPs is a key mechanism for maintaining the balance of functional IGF-1. nih.govmdpi.com
Cyclic GP, being a metabolite of IGF-1, retains an affinity for IGFBP-3 and can compete with IGF-1 for binding to this protein. mdpi.comencyclopedia.pub By altering the binding of IGF-1 to IGFBP-3, cGP dynamically regulates the amount of bioavailable IGF-1. nih.govresearchgate.netnih.gov This modulation of the IGF-1/IGFBP complex is a novel mechanism of auto-regulation for the IGF-1 system. nih.govnih.gov
This competitive binding mechanism allows cGP to influence the amount of free, and therefore active, IGF-1 in a concentration-dependent manner. encyclopedia.pub A higher molar ratio of cGP to IGF-1 leads to a stimulatory effect on IGF-1 function, whereas a lower ratio results in an inhibitory effect. mdpi.comencyclopedia.pub
Inhibition of Neuronal Necrosis and Apoptosis
In the context of brain injury, such as ischemic stroke, neuronal cell death occurs through processes of necrosis and apoptosis. nih.govnih.gov Research has shown that cGP can inhibit these forms of cell death.
Studies on human neural stem cells have demonstrated that cGP treatment attenuates oxidative stress-induced cell death and apoptosis. nih.govresearchgate.net This protective effect is mediated, at least in part, through the interplay between IGF-1 signaling and the MDM2-p53 pathway. nih.govresearchgate.net The p53 protein is a key regulator of apoptosis, and its activity is controlled by the E3 ubiquitin ligase MDM2. nih.gov Under oxidative stress conditions, cGP was found to activate the Akt signaling pathway, which in turn enhanced the expression of MDM2. nih.govresearchgate.net This upregulation of MDM2 leads to the degradation of p53, thereby inhibiting apoptosis. researchgate.net
The inhibition of both neuronal necrosis and apoptosis contributes significantly to the neuroprotective effects of cGP observed in models of brain damage. nih.govresearchgate.net
Attenuation of Oxidative Stress in Neural Stem Cells
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage in various neurological conditions. nih.govsemanticscholar.org Neural stem cells (NSCs) are particularly vulnerable to oxidative stress, which can lead to their death and impair the brain's regenerative capacity. nih.gov
Cyclic GP has been shown to protect human fetal neural stem cells (hfNSCs) from oxidative stress-induced damage. nih.govresearchgate.net In studies where hfNSCs were exposed to hydrogen peroxide, a potent inducer of oxidative stress, cGP treatment was found to attenuate the resulting cell death in a dose-dependent manner. nih.govresearchgate.net
The mechanism behind this protective effect involves the activation of the Akt signaling pathway and the subsequent upregulation of MDM2, which inhibits the p53-mediated apoptotic pathway triggered by oxidative stress. nih.govresearchgate.net By mitigating oxidative stress-induced damage to NSCs, cGP helps to preserve the endogenous neural stem cell pool, which is crucial for brain repair and regeneration.
Promotion of Neurogenesis, Synaptic Function, and Vascular Remodeling in Animal Models
Beyond its direct cytoprotective effects, cGP also promotes restorative processes in the brain, including neurogenesis, synaptic function, and vascular remodeling. nih.gov
In a rat model of ischemic stroke, oral administration of cGP was found to facilitate task learning, suggesting an enhancement of neural plasticity and network remodeling. researchgate.netnih.gov This functional recovery was associated with an increase in the number of proliferative cells in the subventricular zone, a key neurogenic niche in the adult brain. nih.gov These findings indicate that cGP can promote adult neurogenesis, which is a critical component of brain repair after injury. nih.gov
Furthermore, cGP has been shown to normalize synaptic expression in the hippocampus and striatum in a rat model of metabolic syndrome. nih.gov The effects of cGP on synaptic function are likely associated with an increase in bioavailable IGF-1 in the brain tissue. nih.gov
In terms of vascular remodeling, cGP has been shown to promote IGF-1-mediated vascular protection and remodeling in the injured brain. nih.govnih.gov This includes promoting angiogenesis, the formation of new blood vessels, which is essential for restoring blood flow to the damaged tissue and facilitating repair. nih.gov
| Biological Process | Effect of cGP | Supporting Evidence from Animal Models |
| Neurogenesis | Promotion | Increased number of proliferative cells in the subventricular zone in a rat stroke model. nih.gov |
| Synaptic Function | Normalization | Normalized synaptic expression in the hippocampus and striatum in a rat model of metabolic syndrome. nih.gov |
| Vascular Remodeling | Promotion | Promoted IGF-1-mediated vascular protection and angiogenesis in the injured brain. nih.govnih.gov |
Potential Mechanisms in Brain Ischemic Injury Models
In models of brain ischemic injury, the neuroprotective effects of cGP are mediated by a combination of the mechanisms discussed above. nih.govnih.gov Ischemic stroke leads to a complex cascade of events, including excitotoxicity, inflammation, oxidative stress, and ultimately, neuronal cell death. nih.govmdpi.com
The ability of cGP to normalize IGF-1 function is particularly relevant in the context of ischemia. nih.govnih.gov Following an ischemic event, the local brain environment is characterized by a disruption of normal cellular processes, including growth factor signaling. mdpi.com By ensuring an appropriate level of bioavailable IGF-1, cGP can support neuronal survival and promote repair. nih.govnih.gov
Furthermore, the anti-apoptotic and anti-necrotic effects of cGP directly counteract the cell death pathways activated by ischemia. nih.govresearchgate.net By inhibiting the p53-mediated cell death pathway, cGP helps to preserve neuronal tissue that would otherwise be lost. nih.govresearchgate.net
The promotion of neurogenesis and vascular remodeling by cGP is also critical for long-term recovery from ischemic injury. nih.govnih.gov The formation of new neurons and blood vessels helps to replace damaged tissue and restore function to the affected brain region. nih.govnih.gov
The multifaceted mechanisms of action of cGP in brain ischemic injury models are summarized in the table below.
| Pathological Process in Ischemic Injury | Mediating Mechanism of cGP | Outcome |
| Disrupted IGF-1 signaling | Regulation of IGF-1 homeostasis via modulation of IGFBPs | Normalization of IGF-1 function, promoting cell survival and repair. nih.govnih.govmdpi.com |
| Neuronal apoptosis and necrosis | Inhibition of p53-mediated cell death pathway | Preservation of neuronal tissue. nih.govresearchgate.net |
| Impaired neurogenesis and angiogenesis | Promotion of neurogenesis and vascular remodeling | Enhanced brain repair and functional recovery. nih.govnih.gov |
| Oxidative stress | Attenuation of oxidative damage in neural stem cells | Protection of the neural stem cell pool for regeneration. nih.govresearchgate.net |
Immunomodulatory Research
Proinflammatory Neutrophil Chemoattraction by Prolyl-Glycyl-Proline (PGP)
Distinct from the dipeptide this compound, the tripeptide Prolyl-Glycyl-Proline (PGP), a breakdown product of collagen, has been identified as a significant neutrophil chemoattractant. nih.gov Neutrophils are a primary component of the innate immune system, and their migration to sites of inflammation is a critical step in the immune response. PGP's ability to attract these cells implicates it as an important mediator in inflammatory conditions. nih.gov
The biological activities of many chemokines, which are signaling proteins that direct cell movement, are mediated through G protein-coupled receptors such as CXCR1 and CXCR2, located on the surface of neutrophils. nih.govfrontiersin.org Research has shown that PGP shares structural similarities with a group of chemokines known as ELR+ chemokines, which includes the potent neutrophil activator CXCL8. nih.gov Due to this structural homology, PGP can activate the CXCR1 and CXCR2 pathway, thereby inducing neutrophil chemotaxis, or directed cell movement. nih.gov The activation of these receptors is a key mechanism by which PGP contributes to the accumulation of neutrophils at sites of inflammation and tissue injury. nih.gov Specifically, CXCR2 activation has also been linked to an increase in vascular permeability, which can further facilitate the movement of immune cells into tissues. nih.gov
While PGP is established as a chemoattractant for neutrophils, its direct influence on their subsequent antibacterial functions, such as phagocytosis and microbial killing, is an area requiring further investigation. However, research into the constituent amino acid, glycine, has shown that it can enhance the bactericidal activity of neutrophils. nih.govnih.gov Studies have demonstrated that glycine augments the ability of human neutrophils to kill bacteria by a mechanism involving the enhancement of azurophil granule-phagosome fusion, a critical step in intracellular killing. nih.govnih.govkoreascience.kr This effect is mediated through a specific signaling pathway involving the glycine receptor (GlyRα2), reactive oxygen species (ROS), and p38 MAPK. nih.gov It remains to be determined if PGP, as a tripeptide, can modulate these or other antibacterial functions in neutrophils.
Table 2: Mechanistic Details of Prolyl-Glycyl-Proline (PGP) Action on Neutrophils
| Mechanism | Target | Consequence |
|---|---|---|
| Chemoattraction | Neutrophils | Migration of neutrophils to inflammatory sites. nih.gov |
| Receptor Activation | Chemokine Receptors CXCR1 & CXCR2 nih.gov | Initiation of signaling for cell migration. nih.govnih.gov |
| Antibacterial Activity | Not directly established for PGP. | Glycine, a constituent amino acid, enhances bactericidal activity. nih.govnih.gov |
Other Biological Activities in Research Models
Beyond its primary roles, this compound and its related compounds have been investigated for a range of other biological effects in various research settings. These studies explore its influence on vascular health, inflammation, nociception, nervous system modulation, and cellular biosynthesis.
Regulation of Endothelial Permeability
The vascular endothelium forms a critical barrier controlling the passage of fluids, solutes, and cells from the bloodstream into the tissues. The integrity of this barrier is paramount, and its disruption, leading to increased permeability, is a hallmark of inflammation. Research has focused on the role of glyprolines in modulating this process.
A study investigating the tripeptide Prolyl-glycyl-proline (PGP), a representative of the glyproline family, demonstrated its capacity to prevent increases in vascular permeability associated with inflammation. nih.govpnas.org In a rat model of acute peritonitis, inflammation was shown to significantly increase vascular permeability in the stomach and small intestine. However, pre-administration of PGP effectively prevented this increase, maintaining permeability at near-control levels. nih.govpnas.orgresearchgate.net The mechanism is thought to be twofold: a direct action on the blood vessels and a stabilizing effect on mast cells, which release vasoactive mediators that increase permeability. nih.gov
Interestingly, while PGP reduced histamine-induced paw edema in rats to a similar extent as the conventional non-steroidal anti-inflammatory drug (NSAID) diclofenac, its mechanism of action was found to be distinct. Unlike diclofenac, PGP did not affect the expression of the cox-2 gene, a key enzyme in the inflammatory pathway targeted by NSAIDs. nih.govpnas.orgresearchgate.net This suggests that the anti-inflammatory action of PGP, and potentially other glyprolines, is primarily based on its ability to maintain endothelial barrier integrity. nih.govpnas.org
| Tissue | Condition | Change in Vascular Permeability |
|---|---|---|
| Stomach | Inflammation | +66% |
| Stomach | Inflammation + PGP | No significant increase from control |
| Intestine | Inflammation | +240% |
| Intestine | Inflammation + PGP | No significant increase from control |
Antinociceptive and Anti-inflammatory Effects
The potential for this compound and its constituents to modulate pain and inflammation has been a subject of scientific inquiry. While direct research on the antinociceptive (pain-relieving) properties of the this compound dipeptide is limited in the available literature, its anti-inflammatory activities are better documented.
Recent metabolomic studies have linked this compound directly to inflammatory responses. In convalescent COVID-19 patients, higher plasma levels of this compound were associated with the rapid fading of antibodies. This research identified that this compound can modulate the immune response and is linked to inflammatory cytokines. pnas.org The study noted that dipeptidyl peptidase 4 (DPP4), an enzyme expressed on various immune cells, is likely responsible for producing this compound and is capable of modulating numerous inflammatory cytokines. pnas.org
Furthermore, the constituent amino acid, glycine, is recognized for its potent anti-inflammatory and immunomodulatory effects. nih.govnih.gov Glycine can act on inflammatory cells like macrophages to suppress the formation of inflammatory cytokines and free radicals. nih.gov It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes. nih.gov While these findings pertain to glycine, they provide a basis for understanding the potential anti-inflammatory mechanisms of peptides derived from it.
Modulation of Parasympathetic Nervous System and Adrenal Function
The autonomic nervous system, comprising the sympathetic ("fight-or-flight") and parasympathetic ("rest-and-digest") branches, regulates involuntary bodily functions, including adrenal gland activity. While direct research into the effects of the dipeptide this compound on this system is not extensively documented, studies on its constituent amino acid, glycine, provide some insights.
Glycine is a well-established inhibitory neurotransmitter, primarily in the spinal cord and brain stem. nih.gov Research has shown that sacral parasympathetic preganglionic neurons, which are involved in functions like bladder control, are subject to strong tonic inhibition that is mediated by both GABA and glycine. nih.gov This indicates that glycine plays a role in modulating parasympathetic nervous system output. nih.gov However, the specific action of the dipeptide this compound in this context has not been elucidated.
Similarly, the direct influence of this compound on adrenal function—the production of hormones like cortisol, aldosterone, and androgens—is not detailed in the available research. Adrenal steroidogenesis is a complex process regulated by hormones such as adrenocorticotropic hormone (ACTH). frontiersin.orgnih.gov While various peptides and hormones are known to modulate adrenal cell proliferation and function, a specific role for this compound has not been identified in the reviewed literature. frontiersin.orgnih.gov
Effects on Fibroblast Activity and Collagen Biosynthesis in vitro
Fibroblasts are the primary cells responsible for synthesizing collagen and other extracellular matrix components that form the structural framework of connective tissues. The synthesis of collagen is a biochemically demanding process that is highly dependent on the availability of its precursor amino acids, most notably glycine and proline.
Glycine and proline together constitute a major portion of the amino acid sequence of collagen. researchgate.net In vitro studies have demonstrated that increasing the concentration of these amino acids can directly enhance collagen synthesis. One study using articular chondrocytes (cartilage cells) found that a high concentration of glycine in the culture medium significantly increases the synthesis of type II collagen, suggesting that a deficiency in glycine could be a limiting factor for cartilage matrix regeneration. nih.gov This highlights the fundamental role of this compound's constituent parts in extracellular matrix production.
While the foundational importance of glycine and proline is clear, direct studies focusing on the effect of the dipeptide this compound on fibroblast proliferation and collagen synthesis are not prominent in the available literature. Research has often focused on either the individual amino acids or more complex collagen-derived peptides, such as Prolyl-hydroxyproline and Hydroxyprolyl-glycine, which have been shown to enhance the growth of fibroblasts. The specific activity of this compound itself in this context remains an area for further investigation.
This compound in Metabolomics Research
Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, has become a powerful tool for identifying biomarkers and understanding disease processes. This compound has been identified as a relevant metabolite in various biological fluids, pointing to its involvement in systemic and local pathophysiology.
Identification as a Metabolite in Biological Fluids (e.g., Plasma, Synovial Fluid, Urine)
This compound has been detected and quantified in several key biological fluids, linking its presence to specific physiological and pathological states.
Plasma: In plasma, this compound has been identified as a significant metabolite in studies of immune responses. A quantitative metabolome analysis of convalescent COVID-19 patients found that this compound levels were substantially increased compared to healthy subjects. pnas.org Its accumulation was strongly associated with the activity of the enzyme dipeptidyl peptidase 4 (DPP4) and was linked to the modulation of the antibody response, suggesting a role in immunometabolism. pnas.org
Synovial Fluid: Synovial fluid, the lubricant within articular joints, is a key focus for metabolomic studies of arthritis. While numerous studies have profiled the metabolites in synovial fluid to find biomarkers for conditions like osteoarthritis and rheumatoid arthritis, this compound has not been specifically identified as a key differentiating metabolite in these analyses. nih.govnih.govplos.orgclinexprheumatol.org However, these studies have noted that pathways related to "arginine and proline metabolism" are altered in diseased states, suggesting that while the dipeptide itself is not highlighted, its constituent amino acid pathways are relevant to joint pathophysiology. clinexprheumatol.org
Urine: The presence of this compound in urine has been documented in connection with conditions affecting collagen metabolism. One early study specifically identified this compound in the urine of human subjects with bone diseases characterized by high collagen turnover. This finding suggests that urinary this compound may serve as a marker for the degradation of bone collagen.
| Biological Fluid | Key Research Finding | Associated Condition/Process |
|---|---|---|
| Plasma | Significantly increased levels observed. | Immune response modulation (COVID-19) |
| Synovial Fluid | Not identified as a key biomarker, though proline metabolism pathways are altered. | Inflammatory Arthritis (e.g., RA, OA) |
| Urine | Identified as a urinary metabolite. | Bone disease with high collagen turnover |
Correlation with Immune Responses and Antibody Levels in Research Studies
Investigations in research models have explored the relationship between the dipeptide this compound (Gly-Pro) and the host's immune response, particularly concerning antibody levels. A notable study involving convalescent COVID-19 patients identified this compound as a potential modulator of antibody persistence. pnas.orgnih.gov The research compared individuals who maintained SARS-CoV-2 specific antibodies (CA group) with those whose antibodies faded rapidly (CO group). nih.govnih.gov
Conversely, the administration of sitagliptin, an inhibitor of the DPP4 enzyme responsible for producing this compound, was found to counteract these inhibitory effects. nih.govnih.gov These findings suggest a mechanistic link where aberrant metabolism of this compound and its producing enzyme, DPP4, may contribute to the waning of specific antibodies. pnas.orgnih.gov The research identified this compound, along with specific cytokines like M-CSF and IL-12p40, as molecules potentially associated with antibody fading. nih.gov
Table 1: Research Findings on this compound and Immune Response Modulation
| Research Model | Observation | Associated Finding | Reference |
|---|---|---|---|
| Convalescent COVID-19 Patients (CO group vs. CA group) | Strong accumulation of this compound in individuals with rapidly faded antibodies (CO group). | Elevated Gly-Pro levels correlated with faster antibody decline. | nih.govnih.gov |
| Healthy Mice (Vaccination Model) | Supplementation with this compound. | Down-regulation of SARS-CoV-2-specific antibody levels and suppressed immune responses. | nih.govnih.gov |
| Healthy Mice (Vaccination Model) | Administration of Sitagliptin (a DPP4 inhibitor). | Counteracted the inhibitory effects of this compound on antibody levels. | nih.govnih.gov |
Potential as a Research Biomarker for Tissue Health and Disease Progression (excluding diagnostic claims)
Elevated levels of this compound may suggest increased breakdown or turnover of collagen, a key protein in connective tissues such as skin, tendons, and bones. healthmatters.io Research studies have noted that patients with pressure sores have significantly more urinary this compound than control subjects. hmdb.ca Furthermore, in the rare autosomal recessive disorder known as prolidase deficiency, affected individuals exhibit a marked urinary excretion of iminodipeptides, including this compound, due to decreased prolidase enzyme activity. hmdb.ca These instances highlight its potential utility as a research biomarker to investigate conditions involving connective tissue degradation.
The study of proline-containing peptides and their metabolites is an active area of investigation. For instance, the related tripeptide Proline-Glycine-Proline (PGP) is being explored as a potential biomarker in inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis, where collagen degradation is a feature. nih.gov While distinct from this compound, this illustrates the broader interest in collagen-derived peptides as markers of disease processes. Similarly, hydroxyproline, another component of collagen, is considered a potential biochemical marker for various diseases where collagen metabolism is altered, such as in wound healing and certain skin conditions. nih.govresearchgate.net The investigation of this compound fits within this larger research framework of using collagen metabolites to understand the progression of various pathological states affecting tissue integrity.
Analytical Techniques for Glycylproline Detection and Quantification
Spectroscopic Methods
Mass Spectrometry (MS) for Molecular Weight Verification and Identification
Mass spectrometry is a cornerstone technique for molecular weight determination and structural identification of compounds like Glycylproline. It measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.
ESI-MS is a soft ionization technique widely used for analyzing polar and thermally labile compounds, including peptides. It is particularly effective for generating protonated or deprotonated molecular ions. For this compound, ESI-MS typically yields ions corresponding to its molecular weight, allowing for direct confirmation.
Molecular Weight: this compound has a molecular weight of approximately 172.18 g/mol nih.govhmdb.canist.gov. Its monoisotopic mass is 172.0848 Da hmdb.camimedb.org.
Typical Ions: In positive ion mode, ESI-MS commonly detects the protonated molecule, [M+H]⁺, with an m/z of approximately 173.2 nih.gov. In negative ion mode, the deprotonated molecule, [M-H]⁻, is observed around m/z 171.2 nih.gov. Predicted LC-MS/MS spectra are also available, providing fragmentation patterns that aid in identification mimedb.org.
GC-MS is a powerful technique for separating and identifying volatile compounds. However, due to the polar nature of amino acids and dipeptides like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis northwestern.edud-nb.infonih.govsigmaaldrich.com.
Derivatization: Common derivatization agents include N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide, which convert polar functional groups into less polar silyl (B83357) ethers or amides northwestern.edunih.govsigmaaldrich.com.
Analysis: After derivatization, GC separates the modified this compound, and the mass spectrometer identifies it based on its mass spectrum. GC-MS can provide high sensitivity and specificity, especially when using techniques like selected ion monitoring (SIM) or chemical ionization with specific reagent gases like ammonia, which can yield strong [MH]⁺ ions with minimal fragmentation northwestern.edu. Trimethylsilylated dipeptides typically show characteristic ions derived from the amino-terminal residue and the molecular ion minus a methyl group nih.gov.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. For this compound, IR spectroscopy is valuable for structural validation and confirming the presence of peptide bonds.
Characteristic Bands: The IR spectrum of this compound exhibits characteristic absorption bands associated with its functional groups. Key among these are the amide I band, primarily due to C=O stretching, typically observed in the range of 1650-1690 cm⁻¹, and the amide III band, related to N-H in-plane deformation, found around 1230-1300 cm⁻¹ case.eduresearchgate.netcapes.gov.brnih.govacs.org. These bands are sensitive to the peptide backbone conformation and hydrogen bonding case.eduresearchgate.netacs.org.
Structural Elucidation: Studies have used IR spectroscopy to characterize dipeptides, providing structural information about amide fragments and other vibrational modes, which aids in confirming the dipeptide's structure bas.bg. The analysis of IR spectra of solvent-tagged ions has also demonstrated the ability to identify isomeric dipeptides with high accuracy acs.org.
Raman Spectroscopy
Raman spectroscopy, like IR spectroscopy, analyzes molecular vibrations but relies on inelastic scattering of light. It is a non-destructive technique that provides a unique "fingerprint" for chemical identification and structural characterization researchgate.netarxiv.orgrenishaw.com.
Characteristic Bands: The Raman spectra of peptides, including this compound, show characteristic bands related to the peptide backbone. The amide I band (C=O stretching) typically appears around 1650-1690 cm⁻¹, and the amide III band (N-H deformation) is observed between 1230-1300 cm⁻¹ case.eduresearchgate.netcapes.gov.brnih.govacs.orgresearchgate.netarxiv.orgspectroscopyonline.com. These bands are sensitive to molecular conformation and the local environment renishaw.com.
Dipeptide Analysis: Specific studies have focused on the Raman spectra and normal vibrations of Glycyl-L-proline, involving normal-coordinate treatment to assign experimental frequencies and understand its vibrational modes capes.gov.brnih.gov. Raman spectroscopy can also differentiate between various amino acids and dipeptides, with techniques like differential-laser induced perturbation spectroscopy (DLIPS) showing enhanced discrimination capabilities nih.gov.
Radiometric Methods
Radiometric methods utilize radioisotopes to trace the fate of molecules in biological systems, providing quantitative data on processes such as transport and hydrolysis.
Use of Radiolabeled this compound in Transport and Hydrolysis Studies
The use of radiolabeled this compound, such as [1-14C]this compound or [3H]Gly-Pro, is instrumental in studying its absorption, transport, and metabolic stability.
Transport Studies: Radiolabeled this compound has been used to investigate its uptake into intestinal cells. For instance, studies using [3H]Gly-Pro in Caco-2 cells demonstrated a saturable, concentration-dependent transport mechanism with kinetic parameters such as a Km of 0.39 ± 0.02 mM and a Vmax of 0.98 ± 0.04 nmol min⁻¹ (mg protein)⁻¹ nih.gov. This highlights its specific interaction with peptide transporters.
Hydrolysis Studies: The stability of this compound in biological matrices has been assessed using radiolabeling. [1-14C]this compound confirmed its intact uptake in intestinal brush border vesicles with negligible hydrolysis (<2%) over a 10-minute period . Conversely, other studies have reported substantial clearance (e.g., 89%) for this compound in different experimental setups, indicating the presence of hydrolytic enzymes capable of breaking down the dipeptide physiology.org. These studies are crucial for understanding the bioavailability and metabolic fate of this compound.
Enzymatic Assays
Enzymatic assays are critical for determining the activity and kinetics of enzymes, providing insights into their function, substrate specificity, and response to various conditions. For dipeptidyl aminopeptidases (DPAPs), particularly Dipeptidyl Peptidase IV (DPP-IV), colorimetric methods represent a widely adopted approach due to their relative simplicity, cost-effectiveness, and suitability for high-throughput screening. These assays typically rely on the enzymatic cleavage of a chromogenic substrate, which releases a colored product that can be quantified spectrophotometrically.
Colorimetric Methods for Dipeptidyl Aminopeptidase (B13392206) Activity Determination
Colorimetric assays for dipeptidyl aminopeptidase activity, especially for DPP-IV, are fundamentally designed to detect the release of a colored product upon enzymatic hydrolysis of a specific substrate. The most commonly employed substrate for this purpose is Glycyl-Proline-p-nitroanilide (Gly-Pro-pNA) or its hydrochloride salt. This synthetic dipeptide derivative is engineered such that upon cleavage by the target enzyme, it liberates p-nitroaniline (pNA), a chromophore that absorbs light in the visible spectrum, typically at a wavelength of 405 nm sigmaaldrich.comcaymanchem.comglpbio.combmrservice.comrsc.org.
The principle involves incubating the enzyme sample with the Gly-Pro-pNA substrate under optimized conditions. Dipeptidyl peptidase IV, known for its post-proline dipeptidyl aminopeptidase activity, cleaves the peptide bond between glycine (B1666218) and proline, releasing free p-nitroaniline and the dipeptide this compound sigmaaldrich.comcaymanchem.comglpbio.combmrservice.comgoogle.com. The rate of pNA formation, indicated by the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity present in the sample. This allows for the quantitative determination of DPAP activity sigmaaldrich.comglpbio.combmrservice.com.
Typical Assay Methodology and Conditions:
A standard colorimetric assay for DPP-IV activity using Gly-Pro-pNA typically involves the following components and conditions:
Enzyme: The sample containing DPP-IV (e.g., tissue homogenate, cell lysate, purified enzyme, or biological fluid).
Substrate: Glycyl-Proline-p-nitroanilide (Gly-Pro-pNA) at a specific concentration, often around 0.5 mM to 1 mM sigmaaldrich.comglpbio.comrsc.org.
Buffer: A buffer system, commonly Tris-HCl, is used to maintain an optimal pH for enzyme activity. The optimal pH for DPP-IV is generally reported to be between 7.4 and 8.7, with assays often performed at pH 8.0 or 8.3 sigmaaldrich.comshu.ac.uk.
Temperature: Assays are typically conducted at a controlled temperature, with 37 °C being a standard physiological temperature for many enzymatic reactions sigmaaldrich.comglpbio.comshu.ac.uk.
Detection: Spectrophotometric measurement of the released p-nitroaniline at 405 nm. The reaction is often monitored over a period of time (e.g., 15 minutes to 1 hour) to determine the initial reaction velocity sigmaaldrich.comglpbio.comrsc.org.
Detailed Research Findings and Kinetic Parameters:
Research into DPP-IV activity using colorimetric substrates has yielded important kinetic data and established assay protocols.
Enzyme Kinetics and Specificity: DPP-IV exhibits a preference for cleaving dipeptides from the N-terminus of peptides with the sequence X-Pro-Z or X-Ala-Z sigmaaldrich.com. Kinetic studies have reported Michaelis-Menten constants (Km) for DPP-IV with various substrates. For instance, a Km of 691.9 µM was determined for Gly-Pro-pNA rsc.org. Other related substrates have shown Km values such as 0.66 mM for Gly-Pro-2-naphthylamide and 1 mM for Ala-Ala-2-naphthylamide sigmaaldrich.com. These values are crucial for understanding the enzyme's affinity for its substrates and for optimizing assay conditions.
Assay Sensitivity and Linearity: The sensitivity of colorimetric assays is a critical parameter. For a colorimetric assay using Gly-Pro-p-nitroanilide, a limit of detection (LOD) of 1.56 U/L and a limit of quantification (LOQ) of 2.92 U/L have been reported shu.ac.uk. The linear range of an assay determines the concentration of enzyme activity that can be reliably measured. For example, a modified gold nanoparticle-based colorimetric assay for DPP-IV in serum demonstrated a linear range of 0-30 U/L shu.ac.uk.
Comparison with Other Methods: While colorimetric assays are widely used for their accessibility, other methods like fluorometric assays and liquid chromatography-mass spectrometry (LC-MS) are also employed. Fluorometric assays often offer higher sensitivity but may require more specialized equipment and handling of fluorescent compounds google.commdpi.com. LC-MS methods provide high specificity and can be used for substrate discovery but are generally more complex and less amenable to high-throughput screening compared to colorimetric approaches rsc.orggoogle.com.
Data Table: Characteristics of DPP-IV Colorimetric Assays Using Gly-Pro Derivatives
| Enzyme | Substrate | Detection Wavelength (nm) | Typical Buffer/pH | Typical Temperature (°C) | Reported Km (µM) | Sensitivity (LOD/LOQ) | Reference(s) |
| DPP-IV | Gly-Pro-pNA | 405 | Tris-HCl / 8.0 | 37 | 691.9 | 1.56 / 2.92 U/L | sigmaaldrich.comrsc.orgshu.ac.uk |
| DPP-IV | Gly-Pro-pNA | 405 | Tris-HCl / 8.3 | 37 | N/A | 1.56 / 2.92 U/L | shu.ac.uk |
| DPP-IV | Gly-Pro-2-naphthylamide | N/A (often fluorometric) | N/A | N/A | 660 | N/A | sigmaaldrich.com |
| DPP-IV | Ala-Ala-2-naphthylamide | N/A (often fluorometric) | N/A | N/A | 1000 | N/A | sigmaaldrich.com |
Note: Km values are substrate-specific and can vary slightly depending on assay conditions and enzyme source. Sensitivity metrics (LOD/LOQ) are assay-dependent.
The use of Gly-Pro-pNA in colorimetric assays provides a robust and accessible method for quantifying DPP-IV activity, contributing significantly to research in areas such as metabolic disorders, immunology, and drug discovery.
Compound List:
this compound (Gly-Pro)
Glycyl-Proline-p-nitroanilide (Gly-Pro-pNA)
p-nitroaniline (pNA)
Glycyl-Proline-2-naphthylamide
Ala-Ala-2-naphthylamide
Glycyl-Proline-p-nitroanilide hydrochloride
Future Research Directions and Unexplored Avenues
Elucidation of Complete Biosynthetic Mechanisms
The precise and complete biosynthetic pathway of glycylproline is not as extensively documented as that of its constituent amino acids, glycine (B1666218) and proline. While it is understood that this compound is formed through the joining of glycine and proline, the specific enzymatic machinery and regulatory networks governing its synthesis in various organisms are not fully elucidated.
Future research should focus on identifying and characterizing the specific ligases or synthetases responsible for the formation of the peptide bond between glycine and proline. While dipeptides can be formed through the action of dipeptidyl peptidases in reverse or by nonribosomal peptide synthetases (NRPSs), the primary route for this compound synthesis in many biological contexts is likely tied to the degradation of larger polypeptides like collagen. hmdb.cawikipedia.org this compound is recognized as an end product of collagen metabolism, which is then cleaved by the enzyme prolidase. hmdb.ca
The biosynthesis of its precursors, glycine and proline, is well-established. Glycine can be synthesized from threonine, serine, choline, and hydroxyproline (B1673980). nih.gov Proline is primarily synthesized from glutamate (B1630785) via conversion to Δ1-pyrroline-5-carboxylate (P5C) and subsequent reduction by P5C reductase. nih.gov An alternative pathway for proline formation involves ornithine, a product of the arginine biosynthetic pathway. nih.gov A comprehensive understanding of this compound biosynthesis will require mapping the interplay between these precursor pathways and the specific enzymes that catalyze the final condensation step.
Key Research Questions for this compound Biosynthesis:
What are the primary enzymes responsible for ligating glycine and proline in vivo?
How is the biosynthesis of this compound regulated at the genetic and enzymatic levels?
Does de novo synthesis of this compound occur, or is it solely a product of protein degradation?
Are there alternative, yet undiscovered, biosynthetic routes for this compound in different organisms or tissues?
Investigation of Novel this compound Derivatives and their Biological Potential
The core structure of this compound serves as a scaffold for the development of novel derivatives with potentially enhanced or entirely new biological activities. Research into this compound analogs has already revealed promising therapeutic potential, particularly in the area of neuroprotection. nih.govresearchgate.net
One significant area of investigation is the synthesis and biological evaluation of cyclic this compound (cGP). cGP has demonstrated neuroprotective effects and is known to modulate the insulin-like growth factor-1 (IGF-1) system. nih.govresearchgate.net Further exploration of cGP and other cyclic derivatives could lead to the development of new treatments for neurodegenerative diseases.
Moreover, modifications to the glycyl or prolyl residues of the dipeptide can yield a wide array of novel compounds. These modifications could include the introduction of different functional groups, the use of proline analogues, or the incorporation of non-canonical amino acids. exlibrisgroup.com For example, analogues of glycyl-L-prolyl-L-glutamic acid (GPE), a tripeptide containing the this compound sequence, have been synthesized to better understand their neuroprotective properties. nih.gov
| Derivative Type | Example | Potential Biological Activity | Reference |
|---|---|---|---|
| Cyclic Dipeptide | Cyclic this compound (cGP) | Neuroprotection, Nootropic, Anxiolytic | nih.govasm.org |
| Peptide Analogs | (Gly-Pro)n, (Pro-Gly)n | Cytoprotective against oxidative stress | researchgate.net |
| Modified Tripeptides | GPE Analogues | Neuroprotective | nih.gov |
Future research should systematically explore the structure-activity relationships of these derivatives to optimize their biological effects. High-throughput screening of libraries of novel this compound derivatives against various biological targets could uncover new therapeutic leads for a range of conditions.
Advanced Computational Modeling of this compound Interactions
Computational modeling provides a powerful tool for investigating the interactions of this compound and its derivatives at the molecular level. nih.gov Techniques such as molecular dynamics (MD) simulations and quantum mechanics calculations can offer insights into the conformational dynamics of this compound, its binding to biological targets, and the energetic basis of these interactions. nih.govf1000research.comrsc.org
MD simulations can be employed to study the behavior of this compound in aqueous solution and its interactions with proteins, such as enzymes and receptors. youtube.commdpi.com These simulations can reveal the preferred conformations of the dipeptide and how it interacts with the active site of an enzyme or the binding pocket of a receptor. For instance, simulations could elucidate the specific hydrogen bonding and hydrophobic interactions that govern the binding of this compound to the active site of prolidase.
Computational approaches are also invaluable in the design of novel this compound derivatives. researchgate.net By modeling the interaction of various derivatives with a target protein, researchers can predict which modifications are likely to enhance binding affinity and selectivity. This in silico screening can help to prioritize compounds for chemical synthesis and biological testing, thereby accelerating the drug discovery process.
| Computational Method | Application to this compound | Potential Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Studying the conformational dynamics of this compound and its interaction with proteins. | Preferred conformations, binding modes, interaction energies. |
| Quantum Mechanics (QM) Calculations | Investigating the electronic structure and reactivity of this compound. | Reaction mechanisms, charge distribution. |
| Protein-Peptide Docking | Predicting the binding pose of this compound and its derivatives to target proteins. | Binding affinity, structure-activity relationships. |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of this compound derivatives. | Guiding the design of more potent analogues. |
Future computational studies should aim to develop more accurate force fields and simulation protocols for modeling peptides like this compound. nih.govresearchgate.net Additionally, the integration of computational modeling with experimental data will be crucial for validating and refining the computational models. nih.govtdl.org
Sustainable Production of this compound through Green Synthesis and Microbial Engineering
The traditional chemical synthesis of peptides often involves the use of harsh reagents and solvents, generating significant chemical waste. wikipedia.org As the demand for peptides in various applications grows, there is a pressing need for more sustainable and environmentally friendly production methods. Green synthesis and microbial engineering offer promising avenues for the sustainable production of this compound.
Green synthesis approaches aim to reduce the environmental impact of chemical processes by using renewable starting materials, benign solvents, and energy-efficient reaction conditions. mdpi.comnih.govijbiotech.com For this compound, this could involve the use of enzymatic synthesis methods. Enzymes can catalyze the formation of the peptide bond under mild aqueous conditions, offering a greener alternative to traditional organic synthesis. nih.gov
Microbial engineering presents another powerful strategy for the sustainable production of this compound. semanticscholar.orgnih.gov This approach involves genetically modifying microorganisms, such as Escherichia coli or Corynebacterium glutamicum, to overproduce the desired dipeptide. nih.govnih.gov By introducing and optimizing the expression of genes involved in the biosynthesis of glycine and proline, and potentially a specific this compound synthetase, it may be possible to develop microbial cell factories that can produce this compound from simple and renewable carbon sources like glucose. nih.govnih.gov
Strategies for Sustainable this compound Production:
Enzymatic Synthesis: Utilizing enzymes like aminopeptidases or novel ligases to catalyze the formation of this compound in aqueous media. nih.gov
Metabolic Engineering: Engineering metabolic pathways in microorganisms to enhance the production of glycine and proline, the precursors of this compound. nih.govresearchgate.net
Whole-Cell Biocatalysis: Using engineered microorganisms that express the necessary enzymes as whole-cell biocatalysts for the conversion of simple substrates into this compound.
Fermentation Optimization: Developing optimized fermentation processes to maximize the yield and productivity of this compound from microbial cell factories. nih.govmdpi.com
Future research in this area should focus on the discovery and engineering of enzymes with high efficiency and stability for dipeptide synthesis. nih.gov Additionally, the application of systems biology and synthetic biology tools will be essential for the rational design and optimization of microbial strains for high-level this compound production. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
